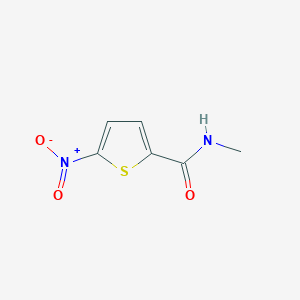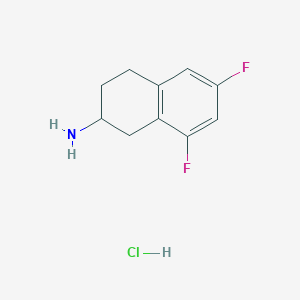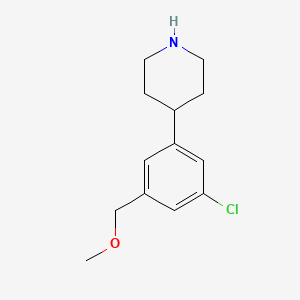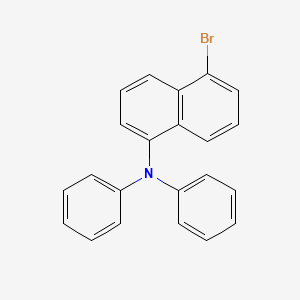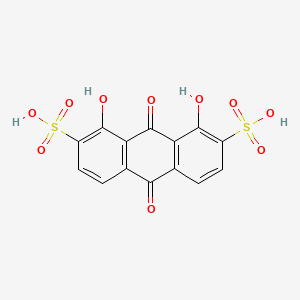
2,7-Anthracenedisulfonic acid, 9,10-dihydro-1,8-dihydroxy-9,10-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dihydroxyanthraquinone-2,7-disulfonic acid (DHAQDS) is an organic compound belonging to the anthraquinone family. It is known for its redox properties and is used in various electrochemical applications, particularly in redox flow batteries. The compound’s structure consists of an anthraquinone core with hydroxyl and sulfonic acid groups, which contribute to its solubility and electrochemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
DHAQDS can be synthesized through the sulfonation of 1,8-dihydroxyanthraquinone. The process involves the introduction of sulfonic acid groups into the anthraquinone structure. Typically, the reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective sulfonation at the desired positions.
Industrial Production Methods
Industrial production of DHAQDS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The sulfonation reaction is followed by purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
DHAQDS undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: DHAQDS can participate in redox reactions, where it can be reduced to its hydroquinone form and oxidized back to the quinone form.
Substitution Reactions: The hydroxyl and sulfonic acid groups in DHAQDS can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. These reactions are typically carried out in aqueous solutions under controlled pH conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Redox Reactions: The major products are the reduced hydroquinone form and the oxidized quinone form of DHAQDS.
Substitution Reactions: Depending on the substituents introduced, various derivatives of DHAQDS can be formed, each with unique properties.
科学的研究の応用
DHAQDS has a wide range of applications in scientific research:
Chemistry: Used as a redox-active material in electrochemical studies and as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to generate reactive oxygen species.
Industry: Utilized in redox flow batteries for energy storage applications due to its high solubility and stable redox properties.
作用機序
DHAQDS exerts its effects primarily through redox reactions. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, DHAQDS can interact with cellular components to generate reactive oxygen species, which can induce oxidative stress and affect cellular functions. The molecular targets and pathways involved include enzymes and proteins that participate in redox signaling and oxidative stress responses.
類似化合物との比較
Similar Compounds
- Anthraquinone-2-sulfonic acid (AQS)
- Alizarin Red S (ARS)
- 1,4-Dihydroxyanthraquinone-2,3-dimethylsulfonic acid (DHAQDMS)
Uniqueness of DHAQDS
DHAQDS stands out due to its high solubility in aqueous solutions and its stable redox properties. Compared to other anthraquinone derivatives, DHAQDS offers a balance of redox potential and solubility, making it particularly suitable for applications in redox flow batteries. Its unique combination of functional groups allows for versatile chemical modifications, enhancing its applicability in various fields.
特性
分子式 |
C14H8O10S2 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H8O10S2/c15-11-5-1-3-7(25(19,20)21)12(16)9(5)14(18)10-6(11)2-4-8(13(10)17)26(22,23)24/h1-4,16-17H,(H,19,20,21)(H,22,23,24) |
InChIキー |
YHIUFLAYHWBDLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
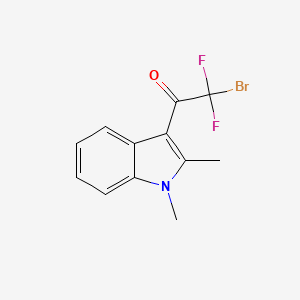
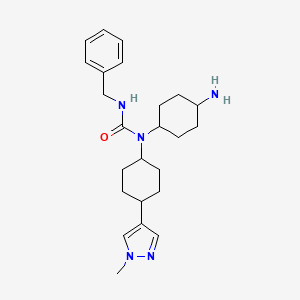

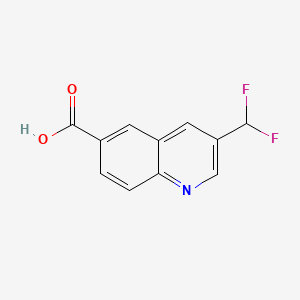
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
